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Compound of Interest

Compound Name: 3-(2-aminoethyl)-1H-indol-7-ol

CAS No.: 15700-23-9

Cat. No.: B103769

Get Quote

Synonyms: Ethyl apovincaminate, Cavinton, RGH-4405 Content Type: Advanced Technical

Monograph Audience: Pharmaceutical Researchers, Medicinal Chemists, and Clinical

Developers

Executive Summary
Vinpocetine (CAS 31363-74-3) is a semisynthetic derivative of the alkaloid vincamine,

distinguished by its unique dual-mechanism pharmacology. Unlike simple vasodilators,

Vinpocetine functions as a phosphodiesterase type 1 (PDE1) inhibitor and a negative

modulator of the IKK/NF-κB inflammatory pathway. This guide provides a rigorous technical

analysis of its physicochemical properties, synthesis protocols, and experimental applications,

specifically designed for research and development contexts.

Chemical & Physical Profile
Vinpocetine is a lipophilic alkaloid requiring specific solvent systems for experimental stability.
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Property Specification

IUPAC Name

Ethyl (13aS,13bR)-13a-ethyl-2,3,5,6,13a,13b-

hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij]

[1,5]naphthyridine-12-carboxylate

Molecular Formula C₂₂H₂₆N₂O₂

Molecular Weight 350.45 g/mol

Appearance White to slightly yellow crystalline powder

Solubility (Water) Insoluble (< 0.01 mg/mL)

Solubility (Organic)
DMSO (~5 mg/mL), Ethanol (Soluble),

Dichloromethane (Soluble)

pKa ~7.87 (Basic nitrogen)

Melting Point 147–153 °C

Stability

Photosensitive; store in amber vials at 2–8°C.

Hydrolyzes to apovincaminic acid in acidic/basic

aqueous media.[1]

Pharmacological Mechanisms & Signaling
Pathways[2][3][4]
Vinpocetine operates via two distinct, non-overlapping pathways that provide neuroprotection

and anti-inflammatory effects.

PDE1 Inhibition & Vasodilation
Vinpocetine selectively inhibits Ca²⁺/calmodulin-dependent phosphodiesterase type 1 (PDE1).

By preventing the degradation of cGMP and cAMP in smooth muscle cells, it induces

vasodilation and improves cerebral blood flow (CBF) without significant peripheral hypotension.

IKK Inhibition & Anti-Inflammation (Novel Mechanism)
Independent of PDE inhibition, Vinpocetine directly targets the IκB kinase (IKK) complex. It

prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the
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cytoplasm and blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-1β).

Pathway Visualization
The following diagram illustrates the dual-action mechanism of Vinpocetine in a cellular

context.
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Figure 1: Dual signaling modulation by Vinpocetine. Left branch: Vasodilation via PDE1

inhibition. Right branch: Anti-inflammation via IKK blockade.[2]
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Pharmacokinetics (ADME)
Understanding the pharmacokinetic profile is critical for designing in vivo experiments,

particularly regarding the "food effect."

Parameter Data
Clinical/Experimental
Implication

Bioavailability (F) ~7% (Fasted) vs. ~60% (Fed)

Critical: Oral dosing in animals

must be standardized with

vehicle/food co-administration

to ensure consistent exposure.

Tmax 1.0 – 1.5 hours

Rapid absorption; sampling for

PK studies should cluster

around the 1-hour mark.

Metabolism Hepatic (Hydrolysis)

Rapidly converted to

Apovincaminic Acid (AVA),

which is pharmacologically

active but less potent than the

parent compound.

Half-Life (t1/2) 2 – 4 hours

Short duration requires multi-

dose regimens (e.g., TID) for

sustained effects.

Elimination Renal

Dose adjustment may be

necessary in models of renal

impairment.

Experimental Methodologies
Protocol A: Semisynthesis from Vincamine
For researchers synthesizing high-purity standards.

Principle: Dehydration of vincamine to apovincamine followed by transesterification, or a direct

"one-pot" conversion using a Lewis acid catalyst.[3]
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Reactants: Dissolve Vincamine (1 eq) in Toluene.

Dehydration: Add Methylsulfonyl chloride (MsCl) and Triethylamine (TEA) at 0°C. Stir for 2

hours, then warm to room temperature (RT) for 5 hours.

Mechanism:[4] MsCl activates the hydroxyl group, facilitating elimination to form the

double bond (apovincamine structure).

Work-up: Quench with water, adjust pH to 12 (K₂CO₃), and extract the intermediate.

Esterification: Dissolve intermediate in absolute Ethanol. Add Sodium Ethoxide (NaOEt)

slowly at 0°C. Heat to 80°C (reflux) for 12 hours.

Purification: Evaporate solvent, acidify (HCl), extract with Ethyl Acetate, and recrystallize

from ethanol.

Target Yield: >80%[5][3][6]

Purity Check: HPLC >99%.

Protocol B: HPLC Quantification
Validated method for quality control or biological media analysis.[7]

Column: C18 Reverse Phase (e.g., Zorbax C18, 150mm × 4.6mm, 5µm).[2]

Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (1.54% w/v) [60:40 v/v].[2]

Flow Rate: 1.0 mL/min.[2][8]

Detection: UV-Vis Diode Array at 280 nm.

Injection Volume: 10–20 µL.

Retention Time: Vinpocetine typically elutes at ~8–10 mins; Apovincaminic acid (metabolite)

elutes earlier due to higher polarity.

Linearity Range: 160–240 µg/mL (for QC); requires higher sensitivity (ng/mL) with MS

detection for plasma PK.
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Therapeutic & Research Applications
Ischemic Stroke & Reperfusion Injury
Vinpocetine is widely studied for its ability to reduce infarct volume.

Mechanism: Blocks voltage-gated Na⁺ channels, preventing the massive Na⁺ influx and

subsequent Ca²⁺ overload that triggers neuronal excitotoxicity during ischemia.

Dose (Rat Model): 5–20 mg/kg (i.p. or oral).[3]

Cognitive Enhancement (Nootropic)
Mechanism: Increases cerebral blood flow and glucose metabolism (measured via PET

scans) in the hippocampus and cortex.

Application: Investigated for vascular dementia and age-related memory decline.

Anti-Atherosclerosis & Inflammation[3]
Mechanism: Suppression of NF-κB reduces the expression of adhesion molecules (VCAM-1,

ICAM-1) on endothelial cells, limiting monocyte adhesion and plaque formation.

Key Reference:Proc Natl Acad Sci U S A. 2010;107(22):9921-9926. (Identified Vinpocetine

as a potent anti-inflammatory agent).[2]

Safety & Toxicology
Contraindications: Pregnancy (teratogenic potential observed in animal models), active

intracranial bleeding (due to vasodilation).

Drug Interactions:

Anticoagulants (Warfarin, Aspirin): Vinpocetine inhibits platelet aggregation; concurrent

use increases bleeding risk.

Antihypertensives: Potential additive hypotensive effect.
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Side Effects: Gastrointestinal distress, tachycardia, sleep disturbances (if taken late in the

day).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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